molecular formula C8H10INO B14853430 2-(Dimethylamino)-4-iodophenol

2-(Dimethylamino)-4-iodophenol

Cat. No.: B14853430
M. Wt: 263.08 g/mol
InChI Key: UFYBACMVNMXNAV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-iodophenol typically involves the iodination of 2-(Dimethylamino)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom in the compound can be reduced to form deiodinated products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Deiodinated phenols.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-(Dimethylamino)-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(Dimethylamino)phenol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-Iodophenol: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    2-(Dimethylamino)-4-chlorophenol: Similar structure but with a chlorine atom instead of iodine, leading to different chemical and biological properties.

Uniqueness: 2-(Dimethylamino)-4-iodophenol is unique due to the presence of both the dimethylamino group and the iodine atom, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(dimethylamino)-4-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3

InChI Key

UFYBACMVNMXNAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)I)O

Origin of Product

United States

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